![molecular formula C13H18ClNO5S B2667985 3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 1351659-69-2](/img/structure/B2667985.png)
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Carbonic Anhydrase Inhibition
- A study by Sapegin et al. (2018) demonstrated the use of a similar sulfonamide compound in inhibiting human carbonic anhydrases, a group of enzymes relevant for therapeutic applications, especially in the development of inhibitors for various health conditions (Sapegin et al., 2018).
2. Radiosynthesis and Imaging
- Fujisaki et al. (2005) explored the synthesis of radiolabeled compounds for imaging cyclooxygenase enzymes, a key area in diagnostic imaging and drug development. Though not directly related to the specific compound , this study demonstrates the broader context of sulfonamide derivatives in medical imaging (Fujisaki et al., 2005).
3. Chemical Synthesis and Reactivity
- Research by Pu et al. (2016) illustrates the use of a similar sulfonamide compound as a reactive chlorinating agent, highlighting its utility in chemical synthesis and the production of chlorinated products (Pu et al., 2016).
4. Dye Intermediates
- A study by Bo (2007) focuses on the synthesis of dye intermediates containing sulfonamide as a linking group, which is relevant in the field of material science and dye chemistry (Bo, 2007).
5. Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) discuss the synthesis of new compounds with benzenesulfonamide derivatives that have potential in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
6. Anti-Cancer and Enzyme Inhibition
- Gul et al. (2016) synthesized new sulfonamides and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their relevance in cancer research and enzyme inhibition studies (Gul et al., 2016).
7. Antimicrobial Activity
- Research by Habib et al. (2013) on novel quinazolinone derivatives, including those with sulfonamide groups, demonstrated their antimicrobial activity, suggesting applications in developing new antimicrobial agents (Habib et al., 2013).
8. Agricultural Herbicide Metabolism
- Sweetser et al. (1982) examined the metabolism of chlorsulfuron, a compound related to sulfonamides, in plants. This study provides insights into the selectivity and metabolism of herbicides in agriculture (Sweetser et al., 1982).
Propiedades
IUPAC Name |
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO5S/c1-19-12-3-2-10(8-11(12)14)21(17,18)15-9-13(16)4-6-20-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDUBNQOPFWAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
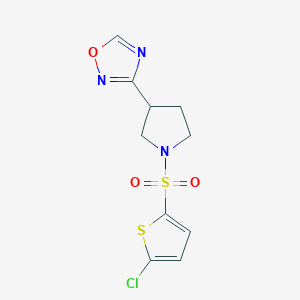
![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
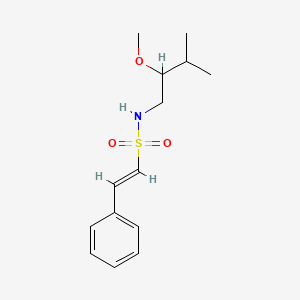
![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2667909.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)
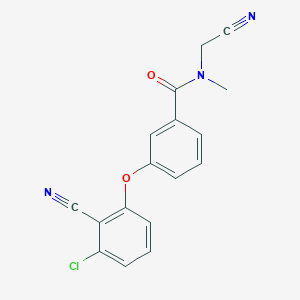
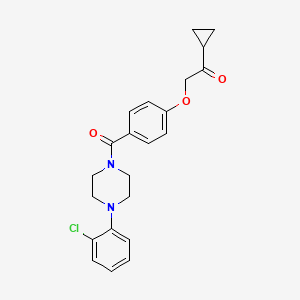

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)
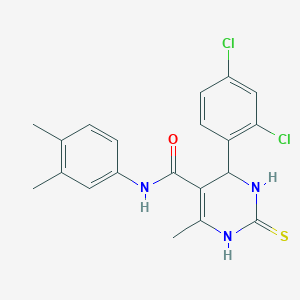
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)
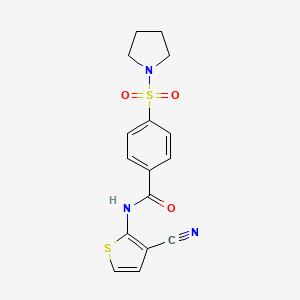
![methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2667924.png)
![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)
